molecular formula C16H14O3 B1337879 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester CAS No. 70917-02-1

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester

Cat. No. B1337879
CAS RN: 70917-02-1
M. Wt: 254.28 g/mol
InChI Key: GGDSRNHFXHUEHE-UHFFFAOYSA-N
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Description

The compound 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a derivative of biphenyl with a formyl group at one para position and a carboxylic acid ethyl ester at the other. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related biphenyl esters and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of carboxylic acid esters, similar to 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, typically involves the condensation of carboxylic acids with alcohols. Paper discusses the conversion of unhindered carboxylic acids to their esters under mild conditions, which could be applicable to the synthesis of the subject compound. The paper also mentions that the esters can be cleaved under certain conditions, which is relevant for the synthesis and subsequent reactions of the compound.

Molecular Structure Analysis

The molecular structure of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester would feature a biphenyl core with a formyl group and an ethyl ester moiety at opposite ends of the molecule. This structure is likely to exhibit conjugation between the aromatic rings and the formyl group, affecting its reactivity and physical properties. Although the papers do not specifically address the molecular structure of this compound, the general principles of aromatic chemistry and ester functionality discussed can be applied to predict its behavior.

Chemical Reactions Analysis

Esters, such as the one , can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nucleophiles. Paper indicates that the esters can be cleaved using trifluoroacetic acid or dichloroacetic acid, suggesting that the subject compound may also be susceptible to similar conditions. Additionally, the presence of the formyl group could allow for further functionalization through reactions such as the formation of hydrazones or oximes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester would be influenced by its functional groups. The ester linkage might impart some degree of hydrophobicity, while the formyl group could contribute to the compound's polarity. The papers provided do not directly discuss the properties of this specific compound, but the properties of similar esters, such as those in paper , which discusses the synthesis and inhibitory activity of related esters, can provide a basis for understanding the subject compound's behavior.

Scientific Research Applications

Synthetic Approaches and Derivative Studies

  • A study by Consiglio et al. (2000) developed a synthetic approach to p-Aminophenoxy derivatives bearing phosphonic or carboxylic ethyl ester groups. This method is useful for substrates with reactive groups that typically decompose with conventional procedures. The approach includes condensation and reduction steps yielding the desired amines in high yield, illustrating the utility of carboxylic ethyl ester derivatives in complex synthetic routes (Consiglio et al., 2000).

  • Ardeleanu et al. (2018) reported on the synthetic pathways towards 4'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid, demonstrating the versatility of biphenyl carboxylic acid esters in creating valuable organic ligands for metal-organic frameworks. This research signifies the potential of such derivatives in the development of novel materials (Ardeleanu et al., 2018).

  • The study by Nechab et al. (2007) focused on the enzymatic kinetic resolution of primary amines using carboxylic acids and their ethyl esters as acyl donors. This research highlights the significant enantioselectivity achieved with long-chain esters, underscoring the importance of ethyl ester derivatives in enantioselective synthesis (Nechab et al., 2007).

Material Science and Molecular Structures

  • Research by Decher and Sohling (1991) investigated n-Alkyl-4'-Alkoxy-biphenyl-4-carboxylates for their ability to form stable Langmuir monolayers and Langmuir-Blodgett (LB) films. The study provides insights into the structural and kinetic behaviors of these films, depending on the headgroup, showcasing the applicability of carboxylic acid ethyl esters in forming organized molecular assemblies (Decher & Sohling, 1991).

  • Voisin et al. (2017) synthesized octa[2-(p-carboxyphenyl)ethyl] silsesquioxane using the benzyl-ester derivatives' hydrogenolysis. The study revealed self-assembly behaviors driven by carboxylic acid dimers, leading to ordered hybrid networks. This highlights the role of carboxylic acid esters in the development of nanostructured materials through self-organization processes (Voisin et al., 2017).

properties

IUPAC Name

ethyl 4-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDSRNHFXHUEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450562
Record name Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester

CAS RN

70917-02-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70917-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Bu - 2016 - escholarship.org
… 80 Figure 4.3 1 H NMR spectrum of 4'-formyl-biphenyl-4-carboxylic acid ethyl ester (FBPCEt) in CDCl3 solution. ·································································· 87 Figure 4.4 1 H NMR spectrum of …
Number of citations: 2 escholarship.org
JY Yue, M Markoulides, AC Regan, SY Li… - Chemical …, 2017 - pubs.rsc.org
… the second aldehyde replaced with a nitro group (molecule D: 4′-nitro [1,1′-biphenyl]-4-carbaldehyde), an ester group (molecule E: 4′-formyl-biphenyl-4-carboxylic acid ethyl ester), …
Number of citations: 7 pubs.rsc.org

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